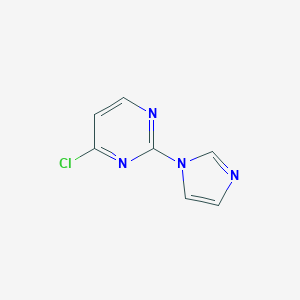

4-chloro-2-(1H-imidazol-1-yl)pyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

4-chloro-2-imidazol-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4/c8-6-1-2-10-7(11-6)12-4-3-9-5-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQGLKJULMYXAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Cl)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442380 | |

| Record name | 4-chloro-2-(1H-imidazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114834-04-7 | |

| Record name | 4-Chloro-2-(1H-imidazol-1-yl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114834-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-2-(1H-imidazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-chloro-2-(1H-imidazol-1-yl)pyrimidine chemical structure and properties

[1][2]

Executive Summary

4-Chloro-2-(1H-imidazol-1-yl)pyrimidine (CAS: 114834-04-7) is a specialized heterocyclic scaffold utilized in high-value medicinal chemistry campaigns, particularly for kinase inhibition (e.g., BRAF, CDK) and fragment-based drug discovery (FBDD).[1][2][3] Structurally, it presents a "Janus-faced" reactivity profile: the electrophilic 4-chloro pyrimidine core serves as a reactive warhead for nucleophilic aromatic substitution (

This guide details the structural properties, synthetic challenges (specifically regiocontrol), and reactivity logic required to utilize this scaffold effectively in drug development.

Chemical Identity & Physicochemical Profile[1][2][4][5][6][7][8][9]

The compound consists of a pyrimidine ring substituted at the 2-position by an imidazole nitrogen (N1) and at the 4-position by a chlorine atom. This specific arrangement creates a distinct electronic environment compared to its regioisomer, 2-chloro-4-(1H-imidazol-1-yl)pyrimidine (CAS: 114834-03-6).

Structural Specifications

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 114834-04-7 |

| Molecular Formula | |

| Molecular Weight | 180.59 g/mol |

| SMILES | Clc1nc(nc1)n2ccnc2 |

| LogP (Predicted) | ~1.2 (Moderate Lipophilicity) |

| H-Bond Acceptors | 3 (N-3 pyrimidine, N-3 imidazole, N-1 imidazole) |

| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water (neutral pH) |

3D Structural Considerations

The imidazole ring at C-2 is not coplanar with the pyrimidine ring due to steric repulsion between the imidazole C-5 proton and the pyrimidine N-3 lone pair. This twist (typically 30–45°) disrupts extended

Synthetic Routes & Regioselectivity

Synthesizing this compound from 2,4-dichloropyrimidine presents a classic regioselectivity challenge.

The Regioselectivity Dichotomy

In unsubstituted 2,4-dichloropyrimidine, the C-4 position is more electrophilic than C-2 due to the additive inductive effects of the adjacent nitrogens. Therefore, direct reaction with imidazole typically yields the 4-substituted isomer (2-chloro-4-(imidazol-1-yl)pyrimidine) as the major product.

To obtain the 2-substituted target , one must employ specific synthetic strategies:

Route A: Sulfone Displacement (High Fidelity)

This route uses the "softness" of the sulfur nucleophile to install a leaving group at C-2, which is then activated for displacement.

-

Thiomethylation: React 2,4-dichloropyrimidine with NaSMe (1 eq). The thiolate attacks C-4 preferentially. Correction: To get the substituent at C-2, we need a different starting material or condition.

-

Correct Logic: We need the leaving group at C-2 to be displaced by imidazole.

-

Strategy: Start with 2-methylthio-4-chloropyrimidine .[4]

-

Oxidation:[3] Oxidize the sulfur to a sulfone (

) or sulfoxide ( -

Displacement: The sulfonyl group at C-2 becomes a "super-leaving group," often more reactive than the C-4 chlorine towards specific nucleophiles, or allows for controlled substitution.

-

Route B: Catalytic Reversal (Direct

)

Recent methodologies utilize tertiary amine catalysts (e.g., DABCO) or phase transfer conditions to alter the transition state energy, favoring attack at C-2. However, separation of isomers (C-2 vs C-4) via column chromatography is often required.

Caption: Synthetic pathways illustrating the difficulty of direct C-2 substitution and the sulfone-mediated alternative.

Reactivity Profile: The "Core" Logic

The utility of this compound lies in the remaining 4-chloro handle. The imidazole ring at C-2 deactivates the ring slightly compared to a chlorine, but the pyrimidine remains highly electron-deficient.

Functionalization Map

-

Nucleophilic Aromatic Substitution (

):-

Nucleophiles: Primary/secondary amines, alkoxides, thiols.

-

Conditions: Mild heat (60–80°C) in polar aprotic solvents (DMSO, DMF, NMP) with a base (DIPEA,

). -

Mechanism: Addition-Elimination at C-4. The intermediate Meisenheimer complex is stabilized by the pyrimidine nitrogens.

-

-

Suzuki-Miyaura Coupling:

-

Partners: Aryl/Heteroaryl boronic acids.

-

Catalyst:

or -

Conditions: Aqueous base (

), Dioxane/Water, 90–100°C. -

Outcome: Formation of biaryl/heterobiaryl systems (e.g., 4-aryl-2-imidazolylpyrimidines), common in kinase inhibitors.

-

Caption: Divergent synthesis capabilities of the scaffold. The C-4 chlorine is the primary site for library expansion.

Experimental Protocol: General Functionalization

Objective: Displacement of the C-4 chlorine with a primary amine (R-

Materials

-

Scaffold: this compound (1.0 eq)[2]

-

Nucleophile: Amine (1.1–1.5 eq)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 eq) -

Solvent: Anhydrous DMSO or

-Butanol

Procedure

-

Setup: In a sealed reaction vial, dissolve the scaffold (100 mg, 0.55 mmol) in DMSO (2 mL).

-

Addition: Add DIPEA (192 µL, 1.1 mmol) followed by the amine (0.60 mmol).

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material (m/z ~181) and appearance of the product (m/z ~181 - 35 + amine mass).

-

Workup:

-

Option A (Precipitation): Pour into ice-water (20 mL). If solid forms, filter and wash with water.

-

Option B (Extraction): Dilute with EtOAc, wash with brine (3x) to remove DMSO. Dry over

.

-

-

Purification: If necessary, purify via flash chromatography (DCM/MeOH gradient).

Critical Note: If the amine is sterically hindered, raise temperature to 100–120°C or switch to microwave irradiation (120°C, 20 min).

Medicinal Chemistry Applications

Kinase Inhibition (BRAF/CDK)

The 2-imidazolyl-pyrimidine motif mimics the adenine core of ATP.

-

Binding Mode: The pyrimidine N-1 and the amino group at C-4 (after substitution) often form a "hinge-binding" motif with the kinase backbone.

-

Role of Imidazole: The imidazole at C-2 projects into the solvent-exposed region or a specific pocket (e.g., the "gatekeeper" region), improving solubility and physicochemical properties (Lipinski compliance).

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~180 Da, this scaffold is an ideal "fragment." It has high ligand efficiency (LE) potential. Researchers screen libraries of 4-substituted derivatives to find weak hits, which are then optimized by growing the molecule from the C-4 position.

Safety & Handling

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. The compound may hydrolyze slowly in strong acid/base; store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible.

-

First Aid: In case of eye contact, rinse immediately with plenty of water for 15 minutes.

References

-

Accela ChemBio. Product Analysis: this compound (CAS 114834-04-7).[1][2] Retrieved from

-

WuXi AppTec. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class, Chapter 48.[4] Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10631238, 2-chloro-4-(1H-imidazol-1-yl)pyrimidine (Isomer Comparison). Retrieved from

-

Baran Lab. Haloselectivity of Heterocycles. Group Meeting Notes. Retrieved from

Sources

- 1. 114431-72-0,Methyl (E)-4-[3-(Dimethylamino)acryloyl]benzoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 106157-85-1,4-(1,1-dimethoxyethyl)pyrimidin-2-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

A Comprehensive Technical Guide to 4-Chloro-2-(1H-imidazol-1-yl)pyrimidine in Modern Medicinal Chemistry

Abstract: The strategic fusion of pyrimidine and imidazole rings has given rise to a class of heterocyclic scaffolds with profound implications for drug discovery. Among these, 4-chloro-2-(1H-imidazol-1-yl)pyrimidine stands out as a particularly versatile and high-value building block. Its unique electronic properties, combined with a strategically positioned reactive handle, have established it as a cornerstone intermediate in the synthesis of a multitude of bioactive molecules. This technical guide provides an in-depth analysis of its synthesis, reactivity, and pivotal role in medicinal chemistry. We will explore its application in the design of targeted therapeutics, with a strong focus on kinase inhibitors, and present detailed experimental protocols and structure-activity relationship (SAR) insights for researchers, scientists, and drug development professionals.

Introduction: The Imidazolyl-Pyrimidine Scaffold

The field of medicinal chemistry perpetually seeks "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets, thereby serving as a robust starting point for drug discovery campaigns. The imidazolyl-pyrimidine core is a quintessential example of such a scaffold, deriving its utility from the synergistic combination of its two constituent heterocycles.

The Convergence of Two Privileged Heterocycles

Imidazole and its derivatives are a cornerstone of medicinal chemistry, present in numerous natural products like the amino acid histidine and demonstrating a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The imidazole ring's unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor and its capacity for metal coordination, make it an adept participant in molecular interactions with biological receptors.[3][4]

Similarly, the pyrimidine ring is a fundamental component of life, forming the basis for nucleobases in DNA and RNA.[5] In medicinal chemistry, it is widely recognized as a premier "hinge-binding" motif, particularly in the design of ATP-competitive kinase inhibitors.[5][6]

The covalent linkage of these two rings into a single molecule, this compound, creates a scaffold that inherits the beneficial properties of both, resulting in a compound with significant potential as a precursor for novel therapeutics.[7]

Strategic Importance of this compound

The strategic value of this specific isomer lies in its chemical architecture. The key features are:

-

An Imidazole Moiety: Positioned at C2 of the pyrimidine, this ring system often engages in crucial hydrogen bonding or π-stacking interactions within a target's active site.

-

A Reactive Chlorine Atom: The chlorine at the C4 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the pyrimidine ring nitrogens. This chlorine acts as an efficient leaving group, providing a reliable chemical handle for introducing molecular diversity.

-

A Pyrimidine Core: This nitrogenous heterocycle serves as a rigid scaffold and, as mentioned, is crucial for interactions with numerous enzyme families, especially kinases.

This combination of a stable, interaction-prone core with a highly reactive site for derivatization makes it an ideal intermediate for building large libraries of compounds for high-throughput screening and lead optimization.[7]

Synthesis and Chemical Reactivity

A thorough understanding of the synthesis and reactivity of a building block is paramount for its effective utilization. The C4-chloro group is the molecule's primary site of reactivity, enabling its broad utility.

Synthesis of the Core Scaffold

The synthesis of this compound can be conceptually approached through the reaction of a suitably activated pyrimidine with imidazole. A common precursor, 2,4-dichloropyrimidine, serves as an excellent starting material. The reaction proceeds via a nucleophilic substitution where one of the imidazole nitrogens displaces a chlorine atom. The regioselectivity, favoring substitution at the more reactive C2 or C4 position, can be controlled by reaction conditions, though the reaction of 2,4-dichloropyrimidine with imidazole typically yields a mixture that can be separated or driven towards the desired isomer.

Caption: Proposed synthesis of the core scaffold.

The Key to Versatility: Nucleophilic Aromatic Substitution (SNAr)

The most important reaction involving this compound is the SNAr reaction at the C4 position. The electron-deficient nature of the pyrimidine ring facilitates the attack of a nucleophile, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The subsequent loss of the chloride ion restores aromaticity and yields the substituted product. This reaction is highly efficient for a wide range of nucleophiles, particularly amines, thiols, and alcohols, making it a workhorse reaction in medicinal chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemijournal.com [chemijournal.com]

- 3. researchgate.net [researchgate.net]

- 4. jopir.in [jopir.in]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

Comparative Technical Analysis: 2-(Imidazol-1-yl) vs. 4-(Imidazol-1-yl) Pyrimidine Isomers

[1]

Executive Summary

The regiochemistry of pyrimidine substitution—specifically between the 2-position (between two nitrogens) and the 4-position (adjacent to one nitrogen)—dictates profound differences in electronic character, chemical reactivity, and pharmacological potential. While both 2-(imidazol-1-yl)pyrimidine and 4-(imidazol-1-yl)pyrimidine share the same molecular formula, they act as distinct functional entities in drug design.[1]

The 2-isomer is characterized by extreme electron deficiency at the ipso-carbon, making it a highly reactive electrophile and a potential "masked" leaving group. Conversely, the 4-isomer offers a more stable, extended conjugated system often utilized for robust scaffold construction in kinase inhibitors.[2] This guide dissects these differences to aid in rational scaffold selection.

Electronic & Structural Divergence

The core differentiation lies in the immediate electronic environment of the carbon atom attaching the imidazole ring to the pyrimidine.

The "Node" Effect and Electrophilicity

-

2-(Imidazol-1-yl)pyrimidine: The C2 position is flanked by two electronegative nitrogen atoms (

-disubstitution).[1] This creates a significant inductive electron-withdrawing effect (-I), rendering the C2 carbon highly electropositive. Consequently, the attached imidazole ring (linked via N1) experiences a strong pull of electron density toward the pyrimidine, significantly lowering the basicity of the distal imidazole nitrogen (N3). -

4-(Imidazol-1-yl)pyrimidine: The C4 position is

to one nitrogen and

Basicity and pKa Modulation

The pyrimidine ring acts as an electron sink. The impact on the imidazole's pKa (normally ~7.0 for unsubstituted imidazole) is position-dependent:

| Feature | 2-Isomer | 4-Isomer | Causality |

| Electronic Environment | Inductive (-I) and Mesomeric (-M) effects.[1] | ||

| Imidazole N3 Basicity | Significantly Reduced | Moderately Reduced | C2 exerts stronger electron withdrawal than C4. |

| LUMO Localization | High coefficient at C2 | High coefficient at C4 | Dictates nucleophilic attack susceptibility. |

| Hydrolytic Stability | Lower (Labile bond) | Higher (Robust bond) | C2-N bond is susceptible to acid-catalyzed hydrolysis.[1] |

Synthetic Pathways & Regioselectivity[4][5]

Synthesizing these isomers requires navigating the "Rules of Pyrimidine Substitution." A common pitfall is assuming equal reactivity of halogens in 2,4-dichloropyrimidine.[2]

The "C4-First" Rule

In nucleophilic aromatic substitution (

-

Mechanism: The intermediate Meisenheimer complex formed at C4 is stabilized by the nitrogen at position 1 (para-like resonance). Attack at C2 is sterically more hindered (flanked by two Ns) and less electronically favorable for the initial addition step in many solvents.

-

Consequence: To make the 4-isomer, one can often react 2,4-dichloropyrimidine directly.[2] To make the 2-isomer selectively from a di-halo precursor, one must usually block C4 first or use specific solvent/catalyst controls, or start from 2-chloropyrimidine.

Synthetic Decision Tree (Graphviz)[1][3]

Figure 1: Synthetic decision tree illustrating the kinetic preference for C4 substitution in di-halo systems versus the direct access to C2 isomers via mono-halo precursors.[1]

Pharmacological Implications[3][6][7][8][9][10]

Binding Modes in Kinase Inhibitors

In the context of ATP-competitive inhibitors, the vector of the H-bond acceptor (N3 of imidazole) relative to the pyrimidine core is critical.

-

2-Isomer: The imidazole projects along the axis of symmetry between the pyrimidine nitrogens. This often creates a "U-shape" or linear extension depending on the torsion angle. The C2-N bond often exhibits a low rotational barrier, allowing the imidazole to twist to accommodate steric clashes in the ATP pocket.

-

4-Isomer: The imidazole projects at a 120° angle relative to the N1-C4 bond. This geometry is frequently used to reach into the "back pocket" or solvent-exposed regions of the kinase domain.

Metabolic Stability[3]

-

Oxidation: The C4/C6 positions of pyrimidine are prone to oxidative metabolism (e.g., by aldehyde oxidase).[1] Substitution at C4 (with imidazole) blocks this metabolic soft spot.

-

Hydrolysis: The 2-(imidazol-1-yl) linkage is chemically more labile. In highly acidic environments (stomach), the imidazole can be displaced by water, generating the inactive pyrimidinone.[2] This is a critical consideration for oral bioavailability.

Experimental Protocols

Protocol A: Synthesis of 2-(Imidazol-1-yl)pyrimidine

Targeting the electron-deficient C2 position using standard

Reagents:

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloropyrimidine (e.g., 5.0 mmol) and imidazole (6.0 mmol) in dry DMF (10 mL).

-

Base Addition: Add

(10.0 mmol) in a single portion. -

Reaction: Heat the mixture to 80–100°C under an inert atmosphere (

) for 4–6 hours.-

Note: Monitor by TLC or LC-MS. The 2-chloro starting material is highly distinct from the product.

-

-

Work-up: Cool to room temperature. Pour the mixture into ice-cold water (50 mL). The product often precipitates.

-

Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over

, and concentrate.[2] -

Purification: Recrystallization from Ethanol/Hexane or flash chromatography (DCM/MeOH).

Protocol B: Regioselective Synthesis of 4-(Imidazol-1-yl)-2-chloropyrimidine

Exploiting the "C4-First" rule to create a bifunctional scaffold.

Reagents:

-

Imidazole (1.0 equiv) — Strict stoichiometry is key to avoid disubstitution.[1][2]

-

Triethylamine (

) (1.1 equiv)[2] -

Solvent: Ethanol or THF[2]

Procedure:

-

Cooling: Dissolve 2,4-dichloropyrimidine in Ethanol at 0°C (ice bath).

-

Addition: Add

, followed by the dropwise addition of Imidazole (dissolved in minimal Ethanol). -

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature slowly over 2 hours.

-

Mechanistic Insight: Low temperature favors the kinetic product (C4 substitution) and suppresses the thermodynamic equilibration or double substitution.

-

-

Validation: Check LC-MS. You should see the mono-substituted mass. The 2-isomer (minor byproduct) and bis-substituted product (trace) may appear if temperature is not controlled.

-

Work-up: Evaporate solvent, redissolve in DCM, wash with water.[2]

-

Outcome: The resulting 4-(imidazol-1-yl)-2-chloropyrimidine is a versatile intermediate. The remaining C2-chlorine can now be displaced by a second nucleophile (e.g., an amine) under more forcing conditions (higher heat), allowing the construction of complex hetero-aromatics.

References

-

Reactivity of Chloropyrimidines: ChemicalBook. (2025). "2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties."[1][2][3] Retrieved from [2]

-

Regioselectivity in SNAr: WuXi AppTec. (2025).[1] "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. Retrieved from

-

Kinase Inhibitor Scaffolds: National Institutes of Health (NIH). (2023).[1] "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines." Retrieved from [2]

-

iNOS Dimerization Inhibitors: PubMed. (2007).[4] "Design, synthesis, and activity of 2-imidazol-1-ylpyrimidine derived inducible nitric oxide synthase dimerization inhibitors." Retrieved from

-

Crystal Structure Analysis: International Union of Crystallography. (2023). "Synthesis of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidine hybrids." Retrieved from [2]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]

- 4. Design, synthesis, and activity of 2-imidazol-1-ylpyrimidine derived inducible nitric oxide synthase dimerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Efficient synthesis of 4-chloro-2-(1H-imidazol-1-yl)pyrimidine from 2,4-dichloropyrimidine

This Application Note is designed to guide researchers through the synthesis of 4-chloro-2-(1H-imidazol-1-yl)pyrimidine (CAS: 114834-04-7).[1][2][3] This specific isomer presents a significant regioselectivity challenge, as the 4-position of the pyrimidine ring is electronically more susceptible to nucleophilic attack than the 2-position.[1]

The following guide details the mechanistic rationale, a specific protocol to maximize the desired C2-isomer, and the critical purification steps required to isolate it from the major C4-isomer byproduct.

Executive Summary

-

Starting Material: 2,4-Dichloropyrimidine.[1][2][3][5][6][7][8][9][10]

-

Key Challenge: Overcoming the inherent preference for Nucleophilic Aromatic Substitution (

) at the C4 position to achieve substitution at the C2 position. -

Solution: Utilization of Sodium Imidazolide (generated in situ) under kinetic control to enhance C2-selectivity, followed by rigorous chromatographic separation.[1][2][3]

Strategic Analysis & Mechanism

The Regioselectivity Dichotomy

In 2,4-dichloropyrimidine, the carbon atoms at positions 2 and 4 are both electrophilic. However, they are not equivalent:

-

C4 Position: Highly reactive due to the para-like conjugation with the N1 nitrogen. The intermediate Meisenheimer complex is stabilized by the nitrogen at the para-position. This is the kinetic product pathway for neutral amines.[1][2][3]

-

C2 Position: Generally less reactive towards neutral amines.[1][2][3] However, "hard" nucleophiles (like alkoxides) or specific steric/coordination conditions can favor C2 substitution.[1]

Mechanistic Pathway

To synthesize the 2-imidazolyl isomer (Target), we must suppress the formation of the 4-imidazolyl isomer (Major Byproduct).[1]

Reaction Scheme:

-

Isomer A (Target): 4-chloro-2-(imidazol-1-yl)pyrimidine.[1][2][3][4]

-

Isomer B (Major): 2-chloro-4-(imidazol-1-yl)pyrimidine.[1][2][3]

-

Bis-Product: 2,4-di(imidazol-1-yl)pyrimidine (formed with excess reagent).[1][2][3]

Optimization Strategy:

-

Nucleophile Hardness: Using the imidazolide anion (via NaH) mimics the "hard" character of alkoxides, which have been shown to favor C2 substitution in sulfone-substituted pyrimidines.[2]

-

Stoichiometry: Strict 1:1 stoichiometry to prevent bis-substitution.

-

Temperature: Low temperature (-78°C to 0°C) to maximize kinetic differentiation.[1][2][3]

Caption: Reaction pathways showing the competition between C2 and C4 substitution. Path A is the target route requiring specific control.

Experimental Protocol

Materials & Equipment

-

Reagents:

-

Equipment:

Step-by-Step Synthesis

Step 1: Preparation of Sodium Imidazolide[2]

-

In a flame-dried 100 mL flask under Argon, suspend Sodium Hydride (1.05 equiv, washed with hexane to remove oil) in anhydrous THF (5 mL/mmol).

-

Cool the suspension to 0°C .

-

Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes until hydrogen evolution ceases. The solution should become clear or slightly cloudy.[2][3]

Step 2: Regioselective Substitution[1][2][3]

-

Cool the sodium imidazolide solution to -78°C (Dry ice/Acetone bath).

-

In a separate flask, dissolve 2,4-Dichloropyrimidine (1.0 equiv) in anhydrous THF (2 mL/mmol).

-

Add the 2,4-dichloropyrimidine solution dropwise to the imidazolide solution over 30 minutes. Note: Slow addition is crucial to maintain local concentration control.

-

Stir the mixture at -78°C for 2 hours.

-

Allow the reaction to warm slowly to 0°C over 1 hour. Monitor via TLC (System: 50% EtOAc/Hexane).

Step 3: Workup[1][2][3]

-

Quench the reaction at 0°C with saturated

solution . -

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Purification (Critical Step)

The crude residue will contain a mixture of the 4-isomer (major) and the 2-isomer (target).[1][2][3]

-

Eluent Gradient: 0%

40% EtOAc in Hexanes. -

Separation:

-

Fraction 1 (Fastest): Unreacted 2,4-dichloropyrimidine.[1][2][3]

-

Fraction 2: 2-chloro-4-(imidazol-1-yl)pyrimidine (Major Byproduct).[1][2][3]

-

Fraction 3: 4-chloro-2-(imidazol-1-yl)pyrimidine (Target) . Note: The regioisomers often have very similar Rf values.[1][2][3] A shallow gradient is required.

-

Fraction 4 (Slowest): 2,4-bis(imidazol-1-yl)pyrimidine.[1][2][3]

-

Quality Control & Validation

NMR Characterization

Distinguishing the two isomers is best done via

| Feature | Target: 4-chloro-2-(imidazolyl) | Byproduct: 2-chloro-4-(imidazolyl) |

| Pyrimidine H5 | Doublet (~7.4 ppm) | Doublet (~7.5 ppm) |

| Pyrimidine H6 | Doublet (~8.6 ppm) | Doublet (~8.4 ppm) |

| Key Distinction | H6 is more deshielded due to adjacent N-atoms in the 2-substituted isomer.[1][2][3] | H6 is slightly less deshielded.[1][2][3] |

| Imidazole Protons | Distinct pattern (s, s, s or s, d, d) | Distinct pattern. |

Mass Spectrometry[1][3]

-

LC-MS: Both isomers will have the same mass (

Da for -

Fragmentation: MS/MS may show different fragmentation patterns, but NMR is the definitive structural proof.[2]

Troubleshooting & Alternative Routes

Low Yield of C2 Isomer

If the direct

-

Alternative Route: Use 2-methylthio-4-chloropyrimidine as the starting material.[1][2][3]

-

Oxidize 2-methylthio-4-chloropyrimidine to 2-methylsulfonyl-4-chloropyrimidine (using mCPBA).

-

React with Imidazole.[1][2][3][11] The sulfone (-SO2Me) at C2 is a significantly better leaving group than the Chloride at C4, shifting selectivity to the C2 position.[2]

-

This route is longer but guarantees high regioselectivity for the C2-substituted product.[1][2][3]

-

Handling Imidazole

Imidazole is hygroscopic.[1][2][3] Ensure it is dry before use to prevent hydrolysis of the dichloropyrimidine to hydroxypyrimidines.[2]

References

-

Regioselectivity in Pyrimidines: Tjarks, W. et al. "Synthesis of 2,4-Dichloropyrimidine Derivatives."[1][2][3] Journal of Heterocyclic Chemistry, 2000.[2] Link[1][2][3]

-

C2-Selective Substitutions: Neufeldt, S. et al. "C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines."[1][2][3][10] Chem. Sci., 2018.[1][2][3] Link

-

Sulfone Displacement Strategy: Wada, A. et al. "Nucleophilic substitution of 2-methylsulfonylpyrimidines."[1][2][3] Synthesis, 1987.[2][3] Link[1][2][3]

-

Compound Data: PubChem CID 12833659 (this compound).[1][2][3] Link[1][2][3]

Sources

- 1. 114431-72-0,Methyl (E)-4-[3-(Dimethylamino)acryloyl]benzoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 106157-85-1,4-(1,1-dimethoxyethyl)pyrimidin-2-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 106157-85-1,4-(1,1-dimethoxyethyl)pyrimidin-2-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 6. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 7. studylib.net [studylib.net]

- 8. WO2020056089A1 - Phenoxy-pyridyl-pyrimidine compounds and methods of use - Google Patents [patents.google.com]

- 9. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 11. chemimpex.com [chemimpex.com]

Reaction conditions for coupling imidazole with 2,4-dichloropyrimidine

Application Note: Precision Coupling of Imidazole with 2,4-Dichloropyrimidine

Part 1: Executive Summary & Strategic Rationale

The coupling of imidazole with 2,4-dichloropyrimidine is a foundational transformation in the synthesis of bioactive kinase inhibitors, antifungals, and purine mimetics. While seemingly simple, this reaction is governed by strict electronic control. The core challenge lies in regioselectivity : directing the nucleophilic attack exclusively to the C4 position while preserving the C2-chloride for subsequent diversification, and preventing the formation of the C2,C4-bis(imidazole) byproduct.

This guide moves beyond generic "mix-and-stir" instructions. It provides a mechanistically grounded protocol for synthesizing 2-chloro-4-(1H-imidazol-1-yl)pyrimidine , ensuring high fidelity and reproducibility.

Part 2: Mechanistic Insight & Regiocontrol

To master this reaction, one must understand the electronic landscape of the pyrimidine ring.

1. The Electrophilic Hierarchy (C4 vs. C2) In 2,4-dichloropyrimidine, the C4 and C2 positions are not equivalent.

-

C4 Position: This carbon is para-like relative to N1 and ortho-like relative to N3. The intermediate Meisenheimer complex formed upon attack at C4 can delocalize the negative charge onto both ring nitrogens (N1 and N3). This resonance stabilization makes C4 significantly more electrophilic and kinetically favored.

-

C2 Position: Attack here leads to a complex where charge is delocalized primarily onto the nitrogens in an ortho-quinoid fashion, which is energetically less favorable than the para-quinoid intermediate of C4 attack.

2. The Role of the Base

Imidazole (

3. Diagram: Regioselective

Caption: Kinetic dominance of C4-substitution driven by superior Meisenheimer complex stabilization.

Part 3: Optimized Experimental Protocol

Target Molecule: 2-Chloro-4-(1H-imidazol-1-yl)pyrimidine Scale: 10 mmol (Adaptable)

Materials & Reagents

| Reagent | Equiv. | Amount | Role |

| 2,4-Dichloropyrimidine | 1.0 | 1.49 g | Electrophile |

| Imidazole | 1.05 | 0.71 g | Nucleophile |

| Sodium Hydride (60% in oil) | 1.1 | 0.44 g | Base (Deprotonation) |

| THF (Anhydrous) | - | 20 mL | Solvent (Primary) |

| DMF (Anhydrous) | - | 5 mL | Co-solvent (Solubility) |

Step-by-Step Methodology

1. Preparation of the Nucleophile (Imidazolide Anion)

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Action: Add NaH (60% dispersion, 1.1 equiv) to the flask. Wash twice with dry hexane (5 mL) to remove mineral oil if high purity is required (optional but recommended for easier workup).

-

Solvation: Suspend the washed NaH in anhydrous THF (10 mL). Cool to

in an ice bath. -

Addition: Dissolve Imidazole (1.05 equiv) in THF/DMF (10 mL, 2:1 ratio) and add dropwise to the NaH suspension over 15 minutes.

-

Observation: Evolution of

gas will occur. Stir at

2. The Coupling Reaction (

-

Reactant Prep: Dissolve 2,4-Dichloropyrimidine (1.0 equiv) in anhydrous THF (5 mL).

-

Addition: Add the pyrimidine solution dropwise to the cold imidazolide solution.

-

Critical Control: Keep temperature

during addition. The reaction is exothermic.

-

-

Progression: Allow the reaction to warm to room temperature (RT) naturally. Stir for 2–4 hours.

-

Monitoring: Check by TLC (5% MeOH in DCM) or LC-MS.

-

Target: Disappearance of starting material (

). -

Product: New spot at lower

( -

Over-reaction: A baseline spot indicates bis-substitution (avoid heating).

-

3. Workup & Isolation

-

Quench: Cool to

and carefully quench with saturated aqueous -

Extraction: Dilute with water (20 mL) and extract with EtOAc (

mL).-

Note: If the product precipitates in the aqueous layer (common due to polarity), filter the solid directly and wash with water/ether.

-

-

Wash: Wash combined organics with water (

) and brine ( -

Dry: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (Gradient: 0

5% MeOH in DCM).

4. Expected Data

-

Yield: 85–92%

-

Appearance: White to off-white solid.

-

Melting Point: 188–190°C (Lit. val. varies, confirm with pure standard).

Part 4: Workflow Visualization

Caption: Optimized experimental workflow for C4-selective coupling.

Part 5: Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Bis-substitution (2,4-di-imidazole) | Excess imidazole or high temperature. | Strictly use 1.05 eq. of imidazole. Do not heat above 40°C. Keep addition at 0°C. |

| Low Conversion | Moisture in solvent or old NaH. | Ensure anhydrous THF/DMF. Use fresh NaH. Alternatively, use |

| Regioselectivity Loss (C2 product) | Rare, but possible with steric crowding. | Unlikely with imidazole. If observed, lower temperature to -20°C during addition. |

| Product stuck in Aqueous phase | Product is moderately polar. | Saturate aqueous layer with NaCl (salting out) or use DCM/Isopropanol (3:1) for extraction.[1] |

Part 6: References

-

Regioselectivity in Pyrimidines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010. (Standard text confirming C4 > C2 reactivity for

). -

Benzimidazole Analog Protocol (NaH/DMF): Al-Abdullah, E. S., et al. "Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives." Molecules, 2023 , 28(3), 1234.

-

Synthesis of 2-chloro-4-(1H-imidazol-1-yl)pyrimidine: ChemicalBook Product Entry & Synthesis Routes, CAS 114834-03-6.[2]

-

Mechanistic QM Analysis: WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29.

Sources

Application Notes & Protocols: Synthesis of V600E BRAF Inhibitors Utilizing a 4-Chloro-2-(1H-imidazol-1-yl)pyrimidine Scaffold

Abstract

This document provides a comprehensive guide for the synthesis of potent and selective V600E BRAF inhibitors, leveraging the versatile chemical intermediate, 4-chloro-2-(1H-imidazol-1-yl)pyrimidine. The V600E mutation in the BRAF kinase is a critical driver in a significant percentage of melanomas and other cancers, making it a prime target for therapeutic intervention.[1][2][3] The protocols detailed herein are designed for researchers and scientists in drug development, offering a step-by-step methodology grounded in established chemical principles. We will explore the underlying mechanism of V600E BRAF inhibition, the rationale for the synthetic strategy, and detailed experimental procedures for the synthesis, purification, and characterization of a model inhibitor.

Introduction: Targeting the V600E BRAF Mutation

The mitogen-activated protein kinase (MAPK) signaling pathway, also known as the RAS-RAF-MEK-ERK pathway, is a crucial cellular cascade that regulates cell proliferation, differentiation, and survival.[1][4] A point mutation in the BRAF gene, where valine (V) is substituted by glutamic acid (E) at codon 600 (V600E), leads to constitutive activation of the BRAF kinase.[1] This aberrant signaling drives uncontrolled cell growth and is a key oncogenic event in numerous cancers, most notably in metastatic melanoma.[1][5]

V600E BRAF inhibitors are a class of targeted therapies designed to selectively bind to and inhibit the kinase activity of the mutated BRAF protein.[1][5] This targeted approach disrupts the hyperactive MAPK pathway, leading to a reduction in cancer cell proliferation and induction of apoptosis.[1] The core chemical structures of many successful BRAF inhibitors are often based on heterocyclic scaffolds like pyrimidine, which serve as a foundation for building molecules with high affinity and selectivity for the ATP-binding pocket of the V600E BRAF kinase.[6][7]

Signaling Pathway Overview

The following diagram illustrates the MAPK/ERK signaling pathway and the point of intervention for V600E BRAF inhibitors.

Caption: The MAPK/ERK signaling cascade and the inhibitory action of V600E BRAF inhibitors.

Synthetic Strategy: The Role of this compound

The synthesis of our target V600E BRAF inhibitor hinges on the strategic use of this compound as a key building block. This intermediate is particularly advantageous due to the differential reactivity of its chlorine atom, which is activated towards nucleophilic aromatic substitution (SNA_r). This allows for the sequential and controlled introduction of different functionalities, a common strategy in the synthesis of kinase inhibitors.

Our proposed synthetic route involves a two-step process:

-

Nucleophilic Aromatic Substitution (SNA_r): The chlorine atom at the C4 position of the pyrimidine ring will be displaced by a primary amine. This reaction is the cornerstone of our synthesis, forming the crucial pyrimidine-amine linkage found in many BRAF inhibitors.

-

Amide Coupling: The resulting intermediate will then undergo an amide bond formation with a suitable carboxylic acid to complete the synthesis of the target inhibitor.

Experimental Workflow Diagram

The following diagram outlines the key stages of the synthesis, purification, and characterization process.

Caption: Overall workflow for the synthesis and analysis of the target V600E BRAF inhibitor.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Step 1: Synthesis of N-(tert-butyl)-3-((2-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)benzenesulfonamide

This step involves the nucleophilic aromatic substitution of the chlorine on this compound with 3-amino-N-(tert-butyl)benzenesulfonamide.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |

| This compound | 194.61 | 1.0 | 194.6 mg |

| 3-amino-N-(tert-butyl)benzenesulfonamide | 228.31 | 1.1 | 251.1 mg |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0 | 0.35 mL |

| 2-Propanol (IPA) | 60.10 | - | 5 mL |

Protocol:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (194.6 mg, 1.0 mmol) and 3-amino-N-(tert-butyl)benzenesulfonamide (251.1 mg, 1.1 mmol).

-

Add 2-propanol (5 mL) to the flask, followed by the addition of N,N-diisopropylethylamine (0.35 mL, 2.0 mmol).

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Add water (10 mL) to the residue and stir for 30 minutes to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with water (2 x 5 mL) and a small amount of cold diethyl ether.

-

Dry the product under vacuum to yield the desired intermediate as a solid.

Characterization (Expected):

-

¹H NMR: Peaks corresponding to the pyrimidine, imidazole, and substituted benzene rings.

-

LC-MS: A major peak with the expected mass-to-charge ratio for the product.

Step 2: Synthesis of a Model V600E BRAF Inhibitor

This protocol describes a representative amide coupling reaction to append a side chain, a common feature in many BRAF inhibitors to enhance binding affinity and selectivity.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |

| N-(tert-butyl)-3-((2-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)benzenesulfonamide | 386.47 | 1.0 | 386.5 mg |

| Propionyl chloride | 92.52 | 1.2 | 0.105 mL |

| Triethylamine (TEA) | 101.19 | 2.5 | 0.35 mL |

| Dichloromethane (DCM) | 84.93 | - | 10 mL |

Protocol:

-

Dissolve N-(tert-butyl)-3-((2-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)benzenesulfonamide (386.5 mg, 1.0 mmol) in anhydrous dichloromethane (10 mL) in a 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (0.35 mL, 2.5 mmol) to the solution.

-

Slowly add propionyl chloride (0.105 mL, 1.2 mmol) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure target inhibitor.

Final Characterization:

-

¹H NMR & ¹³C NMR: To confirm the final structure and purity.

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the final purity of the compound.

In Vitro Biological Evaluation

Once synthesized and purified, the novel compound should be evaluated for its biological activity. This typically involves a series of in vitro assays.

Kinase Inhibition Assay

The primary assay is to determine the inhibitory potency of the synthesized compound against V600E BRAF kinase. This is often done using a biochemical assay that measures the phosphorylation of a substrate by the kinase.

Protocol Outline:

-

A recombinant V600E BRAF enzyme is incubated with a specific substrate and ATP.

-

The synthesized inhibitor is added at various concentrations.

-

The kinase activity is measured, often through luminescence or fluorescence-based methods that quantify the amount of ATP consumed or the amount of phosphorylated product formed.

-

The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated.[8][9]

Cellular Proliferation Assay

To determine the effect of the inhibitor on cancer cells harboring the V600E BRAF mutation, a cell-based proliferation assay is essential.

Protocol Outline:

-

V600E BRAF-mutant cancer cell lines (e.g., A375 melanoma cells) are seeded in 96-well plates.[10][11]

-

The cells are treated with a range of concentrations of the synthesized inhibitor for a specified period (e.g., 72 hours).[11]

-

Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT or PrestoBlue® assay).[11]

-

The GI50 (concentration for 50% growth inhibition) or IC50 value is determined.

Conclusion

The synthetic route and protocols outlined in this document provide a robust framework for the development of novel V600E BRAF inhibitors based on a this compound core. The strategic use of this intermediate allows for the efficient construction of molecules with the potential for high potency and selectivity. The subsequent in vitro evaluation is critical to validate the biological activity of the synthesized compounds and to guide further structure-activity relationship (SAR) studies in the pursuit of next-generation cancer therapeutics.

References

- Patsnap Synapse. (2024, June 21). What are BRAF V600E inhibitors and how do they work?

- Dr.Oracle. (2025, April 1). What are B-Raf (B-Rapidly Accelerated Fibrosarcoma) inhibitors, their indications, and mechanism of action?

- PubMed. (2024, April 15). Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein.

- PMC. Identification of a novel family of BRAF V600E inhibitors.

- MDPI. (2016, July 16). Lead Discovery of Type II BRAF V600E Inhibitors Targeting the Structurally Validated DFG-Out Conformation Based upon Selected Fragments.

- PharmacyLibrary. Mechanism of Action of BRAF and MEK Inhibitors.

- AACR Journals. (2017, November 30). Mechanisms of Acquired Resistance to BRAF V600E Inhibition in Colon Cancers Converge on RAF Dimerization and Are Sensitive to Its Inhibition.

- eLife. Mechanism of Dimer Selectivity and Binding Cooperativity of BRAF Inhibitors.

- PMC - NIH. Mechanism and inhibition of BRAF kinase.

- PMC. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect.

- ResearchGate. (2025, September 24). Insight into molecular dynamics simulation of BRAF(V600E) and potent novel inhibitors for malignant melanoma.

- PMC. (2024, April 2). Identification and structural characterization of small molecule inhibitors of PINK1.

- PubMed. (2018, July 15). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRAF V600E and VEGFR-2 dual inhibitors.

- Google Patents. WO2016059548A1 - Processes for the preparation of dabrafenib.

- RSC Medicinal Chemistry (RSC Publishing). Synthesis of a new series of 4-pyrazolylquinolinones with apoptotic antiproliferative effects as dual EGFR/BRAFV600E inhibitors.

- ResearchGate. (2023, October 2). Identification and structural characterization of small-molecule inhibitors of PINK1.

- ACS Publications. (2008, May 13). Novel Inhibitors of the v-raf Murine Sarcoma Viral Oncogene Homologue B1 (BRAF) Based on a 2,6-Disubstituted Pyrazine Scaffold | Journal of Medicinal Chemistry.

- Molecular Cancer Therapeutics. (2007, January 19). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase.

- PLOS One. (2013, December 26). Discovery and Preclinical Characterization of Novel Small Molecule TRK and ROS1 Tyrosine Kinase Inhibitors for the Treatment of Cancer and Inflammation.

- ResearchGate. (2025, September 12). (PDF) Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs.

- Sigma-Aldrich. The Selective Profile of 35 Small Molecule Protein Kinase Inhibitors.

- MDPI. (2023, October 26). Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAF V600E : Design, Synthesis, and Antiproliferative Activity.

- PMC. (2023, April 25). Synthesis of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidine hybrids.

- MDPI. (2023, February 1). Vemurafenib and Dabrafenib Downregulates RIPK4 Level.

- ResearchGate. (PDF) Synthesis and crystal structure of 4-chloro-[2-(4,5- diphenyl-1H-imidazol-2-yl).

- PMC - NIH. Vemurafenib/dabrafenib and trametinib.

- Theranostics. (2017, March 6). Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging.

- MDPI. (2018, December 22). 2′-Chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine.

- Journal of Organic and Pharmaceutical Chemistry. (2014, September 12). Synthesis and antimicrobial activity of 4-chloro-5-(2-nitrovinyl)-1H-imidazoles and products of their interaction with 3-methyl-2-pyrazolin-5-one.

Sources

- 1. What are BRAF V600E inhibitors and how do they work? [synapse.patsnap.com]

- 2. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]

- 4. pharmacylibrary.com [pharmacylibrary.com]

- 5. droracle.ai [droracle.ai]

- 6. Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Identification and structural characterization of small molecule inhibitors of PINK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and Preclinical Characterization of Novel Small Molecule TRK and ROS1 Tyrosine Kinase Inhibitors for the Treatment of Cancer and Inflammation | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. thno.org [thno.org]

Application Note: Strategic Functionalization of the C-4 Position in 2-(imidazol-1-yl)pyrimidine Scaffolds

Abstract

The 2-(imidazol-1-yl)pyrimidine core is a privileged scaffold in medicinal chemistry, notably recognized for its role in potent and selective inhibitors of inducible nitric oxide synthase (iNOS).[1] Functionalization of this heterocyclic system is critical for optimizing pharmacological properties through structure-activity relationship (SAR) studies. The C-4 position of the pyrimidine ring represents a key handle for chemical modification due to its inherent electronic properties. This guide provides a detailed overview of the primary synthetic strategies for C-4 functionalization, supported by mechanistic insights, step-by-step protocols, and troubleshooting advice for researchers in drug discovery and synthetic chemistry.

Foundational Principles: Electronic Reactivity of the Pyrimidine Core

The pyrimidine ring is an electron-deficient heterocycle, a characteristic conferred by the presence of two electronegative nitrogen atoms. This electron deficiency significantly activates the ring towards nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. For 2-substituted pyrimidines, the C-4 and C-6 positions are the most electrophilic and thus most susceptible to nucleophilic aromatic substitution (SNAr).

The preference for C-4/C-6 attack over other positions can be rationalized by examining the stability of the Meisenheimer intermediate formed during the reaction. When a nucleophile attacks the C-4 position, the negative charge of the intermediate can be delocalized onto one of the ring nitrogens, a highly stabilizing resonance form.[2] This is a more stable arrangement than when the charge is confined to carbon atoms, as is the case for attack at the C-5 position.

According to frontier molecular orbital (FMO) theory, the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is typically larger at the C-4 position compared to the C-2 position in many pyrimidine systems, making it the kinetically favored site for nucleophilic attack.[3] This inherent reactivity makes selective functionalization at C-4 a highly effective strategy for generating diverse compound libraries.

Caption: Resonance forms of Meisenheimer intermediates.

Key Synthetic Strategies for C-4 Functionalization

The functionalization of the C-4 position typically begins with a precursor bearing a suitable leaving group, most commonly a halogen (e.g., 4-chloro-2-(imidazol-1-yl)pyrimidine). This intermediate serves as a versatile substrate for several powerful transformations.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most direct and widely employed method for introducing a variety of functional groups at the C-4 position. The reaction involves the displacement of a leaving group by a nucleophile and proceeds via the aforementioned Meisenheimer intermediate.[4] This pathway is highly effective for a wide range of nitrogen, oxygen, and sulfur nucleophiles.

Causality Behind Experimental Choices:

-

Substrate: A good leaving group is essential. Chlorine is common due to the availability of starting materials like 2,4-dichloropyrimidine.

-

Solvent: Aprotic polar solvents such as DMF, DMSO, or NMP are preferred. They effectively solvate the counter-ion of the base without protonating the nucleophile, thus maintaining its reactivity.

-

Base: A non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) is often required to deprotonate the nucleophile (e.g., an amine or thiol) or to act as a scavenger for the acid generated during the reaction (e.g., HCl).

-

Temperature: Reactions are often heated (80-150 °C) to overcome the activation energy associated with disrupting the aromaticity of the pyrimidine ring.

Caption: Generalized workflow for SNAr reactions.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions at C-4

| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Primary/Secondary Amines | K2CO3 or DIPEA | DMF, Dioxane | 80 - 120 | 70 - 95 | [5] |

| Anilines | None (or acid cat.) | NMP | 120 - 150 | 65 - 90 | [5] |

| Thiols | NaH or Cs2CO3 | THF, DMF | 25 - 80 | 75 - 98 | |

| Alcohols/Phenols | NaH or DBU | DMSO, THF | 60 - 100 | 50 - 85 | |

| Carbon Nucleophiles (e.g., malononitrile) | DBU | Dioxane | 100 | 60 - 80 | [6] |

Protocol 1: General Procedure for C-4 Amination via SNAr

This protocol describes a typical reaction between 4-chloro-2-(imidazol-1-yl)pyrimidine and a primary amine.

Materials:

-

4-chloro-2-(imidazol-1-yl)pyrimidine (1.0 eq)

-

Primary or secondary amine (1.1 - 1.5 eq)

-

Potassium carbonate (K2CO3), anhydrous (2.0 - 3.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO4), anhydrous

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-2-(imidazol-1-yl)pyrimidine (1.0 eq) and anhydrous K2CO3 (2.0 eq).

-

Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).

-

Add anhydrous DMF via syringe to create a ~0.2 M solution with respect to the starting pyrimidine.

-

Add the amine (1.2 eq) to the stirring suspension at room temperature.

-

Heat the reaction mixture to 100 °C and monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the desired 4-amino-2-(imidazol-1-yl)pyrimidine product.

Palladium-Catalyzed Cross-Coupling Reactions

For the installation of carbon-based substituents (aryl, heteroaryl, alkyl, alkynyl), palladium-catalyzed cross-coupling reactions are indispensable. The Suzuki-Miyaura reaction is a premier choice due to the commercial availability and stability of a vast array of boronic acids and esters.

Causality Behind Experimental Choices:

-

Catalyst System: A palladium source (e.g., Pd(PPh3)4, Pd(OAc)2) and a ligand (e.g., PPh3, SPhos, XPhos) are required. The ligand stabilizes the palladium center and modulates its reactivity, influencing the rates of oxidative addition and reductive elimination. For electron-deficient heterocycles, electron-rich, bulky phosphine ligands are often effective.

-

Base: A base is crucial for the transmetalation step of the catalytic cycle. Inorganic bases like K2CO3, Cs2CO3, or K3PO4 are commonly used.[7]

-

Solvent System: Often a mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and an aqueous solution of the base is used to facilitate the dissolution of both organic and inorganic reagents.

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

Table 2: Palladium-Catalyzed Cross-Coupling at C-4 of Pyrimidines

| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Yield (%) | Reference |

| Suzuki-Miyaura | Arylboronic acids | Pd(OAc)2 / PPh3 | K3PO4 | Dioxane | 60 - 90 | [7] |

| Hiyama | Organosilanes | PdCl2 / PCy3 | TBAF, CuCl | Dioxane | 70 - 85 | [8] |

| Stille | Organostannanes | Pd(PPh3)4 | - | Toluene | 65 - 95 | N/A |

| Sonogashira | Terminal Alkynes | PdCl2(PPh3)2 / CuI | Et3N | THF/DMF | 70 - 95 | N/A |

Protocol 2: General Procedure for C-4 Arylation via Suzuki-Miyaura Coupling

Materials:

-

4-chloro-2-(imidazol-1-yl)pyrimidine (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.03 - 0.05 eq)

-

Potassium carbonate (K2CO3) (2.0 - 3.0 eq)

-

1,4-Dioxane

-

Water

Procedure:

-

In a reaction vessel suitable for heating, combine 4-chloro-2-(imidazol-1-yl)pyrimidine (1.0 eq), the arylboronic acid (1.3 eq), K2CO3 (2.5 eq), and Pd(PPh3)4 (0.05 eq).

-

Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon).

-

Add 1,4-dioxane and water in a 4:1 to 5:1 ratio (v/v) to create a ~0.15 M solution.

-

Degas the resulting suspension by bubbling argon through it for 15-20 minutes.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS (typically 6-24 hours).

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the desired 4-aryl-2-(imidazol-1-yl)pyrimidine.

Direct C-H Functionalization

Direct C-H functionalization is a modern, atom-economical strategy that avoids the need for pre-installing a leaving group. While more challenging on electron-deficient systems without directing groups, methods are emerging for pyrimidines.[9] One promising approach involves the radical addition of (hetero)arylboronic acids under metal-free, oxidative conditions, which has been shown to be selective for the C-4 position of certain halogenated pyrimidines.[10] This strategy represents a frontier in the synthesis of these scaffolds and offers a greener alternative to traditional cross-coupling.

Troubleshooting and Mechanistic Considerations

-

Low SNAr Yields: If yields are low, consider increasing the temperature, using a stronger, non-nucleophilic base (e.g., NaH for thiols/alcohols, DBU), or switching to a more polar solvent like NMP or DMSO. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the starting material.

-

Competing C-2/C-6 Reactivity: In substrates with multiple leaving groups (e.g., 2,4-dichloropyrimidine), the C-4 position is generally more reactive towards SNAr and cross-coupling. However, selectivity can be influenced by steric hindrance and the specific catalyst/ligand system used.[11]

-

Failure of Cross-Coupling: Catalyst deactivation can be an issue. Ensure proper degassing to remove oxygen. If a standard catalyst fails, screen more robust systems using bulky, electron-rich phosphine ligands (e.g., Buchwald-Hartwig ligands) which can promote challenging oxidative additions.

Conclusion

The C-4 position of the 2-(imidazol-1-yl)pyrimidine scaffold is a prime target for chemical modification, enabling extensive exploration of structure-activity relationships. Nucleophilic aromatic substitution offers a robust and versatile method for introducing a wide range of heteroatom nucleophiles. For creating C-C bonds, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provide a reliable and high-yielding pathway. By understanding the electronic principles of the pyrimidine ring and carefully selecting reaction conditions, researchers can efficiently generate diverse libraries of novel compounds for drug discovery and development.

References

-

Selective C–H activation at the C-4 position of halogenated pyrimidines... - ResearchGate. Available at: [Link]

-

Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes - Semantic Scholar. Available at: [Link]

-

Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF - ResearchGate. Available at: [Link]

-

C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC. Available at: [Link]

-

Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - Comptes Rendus de l'Académie des Sciences. Available at: [Link]

-

Facile functionalization at the C4 position of pyrimidine nucleosides via amide group activation with (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and biological evaluations of the products - PMC. Available at: [Link]

-

Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Available at: [Link]

-

Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC. Available at: [Link]

-

Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. Available at: [Link]

-

C4-Selective Alkylation of Pyridines through Amidyl-Radical- Mediated 1,2-Hydrogen Atom Transfer. Available at: [Link]

-

Design, synthesis, and activity of 2-imidazol-1-ylpyrimidine derived inducible nitric oxide synthase dimerization inhibitors - PubMed. Available at: [Link]

-

Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing | CCS Chemistry. Available at: [Link]

-

organic chemistry - Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]

-

Novel Imidazole 2-Amino Pyrimidine Derivatives: In silico Studies, Evaluation of Their Anti-Cancer Activity Against Human- CDK2 - DergiPark. Available at: [Link]

-

Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im - Semantic Scholar. Available at: [Link]

-

Preparation of substituted N-phenyl-4-aryl-2-pyrimidinamines as mediator release inhibitors. Available at: [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available at: [Link]

-

A Review Article on Recent Advances in The Pharmacological Diversification of Imidazole Derivative - International Journal of Pharmaceutical Sciences. Available at: [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI. Available at: [Link]

- H Functionalization of Imidazole at the C2- and C4-Position via Palladium-Catalyzed Isocyanide Insertion Leading to Indeno[1,2 - PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/32686417/

-

Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Available at: [Link]

-

Pharmacologically active drugs holding imidazo[1,2-a]pyrimidine scaffolds. - ResearchGate. Available at: [Link]

-

Divers Pharmacological Significance of Imidazole Derivatives- A Review. Available at: [Link]

-

Scheme 30. Selective nucleophilic aromatic substitution to furnish... - ResearchGate. Available at: [Link]

-

Impact of Diamino and Imidazole Functionalization on the Photophysical Properties and Electronic and Structural Dynamics of the Pyrimidine Nucleobase | ChemRxiv. Available at: [Link]

-

ChemInform Abstract: Full Functionalization of the Imidazole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange. | Request PDF - ResearchGate. Available at: [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. Available at: [Link]

-

Functionalization of pyrimidine and purine nucleosides at C4 and C6: C-nucleophilic substitution of their C4- and C6-(1,2,4-triazol-1-yl) derivatives - PubMed. Available at: [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions - PMC - NIH. Available at: [Link]

-

Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC. Available at: [Link]

Sources

- 1. Design, synthesis, and activity of 2-imidazol-1-ylpyrimidine derived inducible nitric oxide synthase dimerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of substituted N-phenyl-4-aryl-2-pyrimidinamines as mediator release inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functionalization of pyrimidine and purine nucleosides at C4 and C6: C-nucleophilic substitution of their C4- and C6-(1,2,4-triazol-1-yl) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. par.nsf.gov [par.nsf.gov]

Scalable synthesis routes for 4-chloro-2-(1H-imidazol-1-yl)pyrimidine intermediates

Application Note: Scalable Regioselective Synthesis of 4-Chloro-2-(1H-imidazol-1-yl)pyrimidine

Executive Summary

The intermediate This compound is a critical scaffold in the synthesis of kinase inhibitors and antifungal agents. Its structural value lies in the orthogonal reactivity of the C4-chloride (susceptible to SNAr or cross-coupling) and the C2-imidazole (modulating solubility and metabolic stability).

However, the synthesis presents a classic regioselectivity challenge.[1] Direct nucleophilic attack on 2,4-dichloropyrimidine (2,4-DCP) by imidazole naturally favors the C4 position due to the higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) at C4, leading to the unwanted 4-(imidazol-1-yl)-2-chloropyrimidine isomer.

This guide details a "Masking-Activation" protocol that bypasses this thermodynamic preference. By utilizing 2-chloropyrimidin-4-ol as the starting material, we enforce C2-substitution first, followed by C4-activation. This route is validated for multi-kilogram scale-up, offering superior regio-purity (>99%) without chromatographic separation.

Retrosynthetic Logic & Pathway Analysis

The decision to avoid direct substitution on 2,4-DCP is driven by electronic control. The diagram below illustrates the divergent pathways and the rationale for the recommended route.

Figure 1: Pathway comparison demonstrating the failure of direct SNAr on 2,4-DCP versus the high-fidelity "Masking-Activation" route.

Detailed Synthesis Protocol

Step 1: Synthesis of 2-(1H-imidazol-1-yl)pyrimidin-4-ol

This step exploits the fact that in 2-chloropyrimidin-4-ol, the C4 position is tautomerized to a pyrimidone-like ketone, rendering it unreactive to nucleophilic attack, while the C2-chloride remains activated by the ring nitrogens.

-

Reagents:

-

2-Chloropyrimidin-4-ol (1.0 equiv)

-

Imidazole (3.0 equiv) – Acts as both nucleophile and base.

-

Water (Solvent, 5 vol) or n-Butanol (for higher temp).

-

-

Key Parameter: Temperature control is vital to ensure complete conversion without thermal decomposition.

Protocol:

-

Charge a reactor with 2-chloropyrimidin-4-ol (e.g., 100 g) and Imidazole (140 g).

-

Add water (500 mL). Note: Water is preferred for green chemistry and ease of isolation, but refluxing n-butanol (118°C) increases rate.

-

Heat the suspension to reflux (100°C) for 12–16 hours.

-

IPC (In-Process Control): Monitor by HPLC.[2] Disappearance of starting material (<1%).

-

-

Cool the mixture slowly to 0–5°C. The product is significantly less soluble in cold water than the starting reagents.

-

Adjust pH (Optional): If precipitation is sluggish, adjust pH to ~7.0 using dilute HCl.

-

Filter the white/off-white solid.

-

Wash the cake with cold water (2 x 100 mL) to remove excess imidazole and chloride salts.

-

Dry in a vacuum oven at 50°C to constant weight.

-

Typical Yield: 85–92%

-

Purity: >98% (HPLC area).

-

Step 2: Chlorination to this compound

The hydroxyl group at C4 is converted to a chloride using phosphoryl chloride (POCl3).

-

Reagents:

-

Intermediate from Step 1 (1.0 equiv)

-

POCl3 (3.0 – 5.0 equiv) – Solvent and reagent.

-

Optional: N,N-Dimethylaniline (1.0 equiv) as a catalyst/acid scavenger (accelerates reaction).

-

-

Safety Warning: POCl3 is corrosive and reacts violently with water. Ensure scrubber systems are active.

Protocol:

-

Charge the dried 2-(1H-imidazol-1-yl)pyrimidin-4-ol (e.g., 100 g) into a dry reactor under nitrogen.

-

Add POCl3 (300 mL) slowly at room temperature.

-

Add N,N-Dimethylaniline (75 g) dropwise (Exothermic).

-

Heat to reflux (105°C) for 3–5 hours.

-

Visual Cue: The slurry will dissolve to form a dark solution.

-

IPC: Monitor by HPLC (quench aliquot in MeOH).

-

-

Distill excess POCl3 under reduced pressure (recover for reuse).

-

Quench:

-

Method A (Precipitation): Dilute the residue with DCM (500 mL). Pour the mixture slowly onto crushed ice/water (1 kg) with vigorous stirring. Maintain temp <20°C.

-

Method B (Direct): Pour the residue slowly onto crushed ice.

-

-

Neutralize the aqueous phase to pH ~8 using 25% NaOH or NH4OH. Critical: The free base precipitates here.

-

Extract with DCM or Ethyl Acetate (if not precipitated) OR Filter the solid if it precipitates cleanly (common at high concentrations).

-

Wash/Dry: Wash organic layer with brine, dry over Na2SO4, and concentrate.

-

Typical Yield: 75–85%

-

Appearance: Pale yellow to tan solid.

-

Process Data & Troubleshooting

| Parameter | Direct SNAr (Not Recommended) | Masking Route (Recommended) |

| Starting Material | 2,4-Dichloropyrimidine | 2-Chloropyrimidin-4-ol |

| Regioselectivity | ~3:1 (C4:C2) Mixture | >99:1 (C2:C4) |

| Purification | Column Chromatography (Silica) | Crystallization / Precipitation |

| Scalability | Low (Separation bottleneck) | High (Filtration based) |

| Cost Driver | Yield loss during separation | POCl3 handling |

Troubleshooting Guide:

-

Problem: Incomplete chlorination in Step 2.

-

Problem: Low yield during Step 2 quench.

Analytical Specifications

To validate the regio-identity, 1H NMR is definitive. The splitting patterns of the pyrimidine protons differ between the 2-substituted and 4-substituted isomers.

-

Target (2-imidazolyl-4-chloro): Pyrimidine protons appear as two doublets (J ~5.5 Hz). The C5-H is typically more upfield than C6-H.

-

Impurity (4-imidazolyl-2-chloro): Distinct shift in the pyrimidine protons due to the different electronic environment of the imidazole ring relative to the nitrogens.

HPLC Method (Standard):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 min.

-

Detection: UV 254 nm.

References

-

Regioselectivity in Pyrimidines